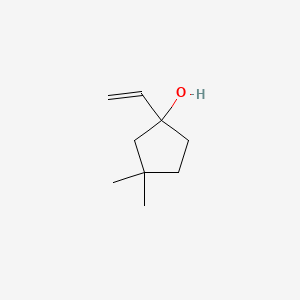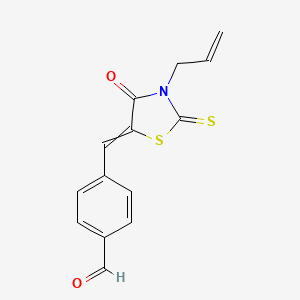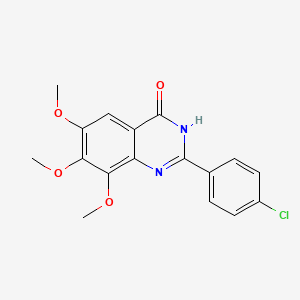
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring fused with a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-nitropyridine, a series of reactions including reduction, alkylation, and cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as palladium on carbon and hydrogen gas, followed by alkylation using alkyl halides and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-5-methylpyridine
- 4-(aminomethyl)-6-methylpyridin-2-one
- 3-(aminomethyl)-4-methylpyridine
Uniqueness
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a pyridinone moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H13N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,7,13H2,1H3,(H,15,16) |
InChI Key |
PCXKOLKDHYJJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
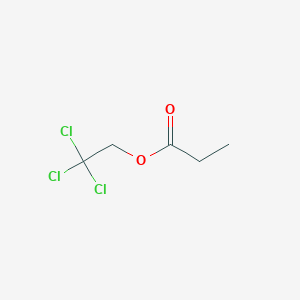

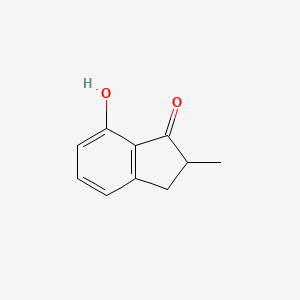
![Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-](/img/structure/B8531782.png)

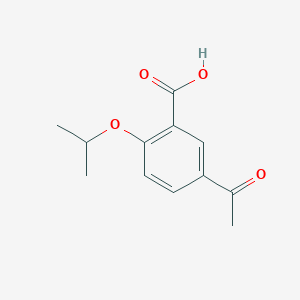
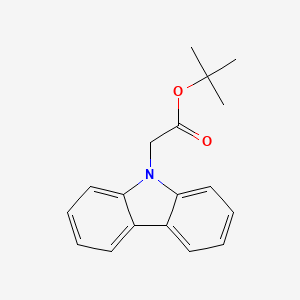
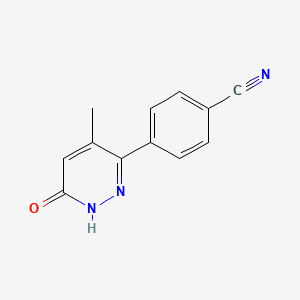
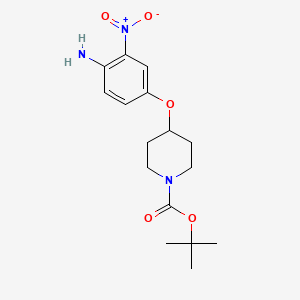
![4-[N-(4-Cyanophenyl)amino]-3-nitropyridine](/img/structure/B8531811.png)

